molecular formula C13H16N2O6 B8457793 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid

2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid

Cat. No.: B8457793
M. Wt: 296.28 g/mol
InChI Key: LBBAAVCATITTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is a compound with the molecular formula C13H17N2O6. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is present at the 6-position of the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The nitro group can be reduced to an amino group, allowing for further functionalization. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzene ring. This combination allows for versatile chemical modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoic acid

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-7-8-5-4-6-9(15(19)20)10(8)11(16)17/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

LBBAAVCATITTCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid methyl ester (38.96 g, 126 mmol) lithium hydroxide (3.61 g, 151 mmol) in methanol (450 mL) and water (225 mL) was stirred with a mechanical stirrer at room temp overnight. The methanol was evaporated and to the aqueous solution, was added 1 N HCl (200 mL) to form the precipitate. Ether (300 mL) was added, and the mixture was stirred at 0° C. for 2 hours. The suspension was filtered, washed with water (100 mL) and ether (100 mL), and suction dried in hood overnight to give 2-(tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid as a yellow solid (22.4 g, 60% yield). The product was used in the next step without further purification.
Quantity
38.96 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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